Regioisomeric Specificity: Para vs. Meta Trifluoromethyl Substitution and 11β-HSD1 Target Engagement
The meta-substituted regioisomer (CAS 849021-37-0) demonstrates potent human 11β-HSD1 inhibition with IC₅₀ = 1.8 µM . The para-substituted isomer (CAS 849021-35-8) has no reported 11β-HSD1 activity, and no kinase, GPCR, or enzyme inhibition data have been published in peer-reviewed literature [1]. This fundamental activity gap means that for any biological screening program, the two isomers cannot be considered interchangeable; procurement of the para isomer is appropriate only for de novo screening or as a negative control against the active meta isomer.
| Evidence Dimension | Human 11β-HSD1 inhibition potency |
|---|---|
| Target Compound Data | No reported IC₅₀ (activity unknown) |
| Comparator Or Baseline | Meta-substituted isomer (CAS 849021-37-0): IC₅₀ = 1.8 µM |
| Quantified Difference | Incalculable; complete absence of target engagement data for the para isomer |
| Conditions | Recombinant human 11β-HSD1 enzyme assay (source: TargetMol product datasheet for 11β-HSD1-IN-10) |
Why This Matters
For programs targeting 11β-HSD1, the para isomer cannot substitute for the validated meta isomer, and its procurement requires justification as a novel screening entity rather than a known active.
- [1] PubChem BioAssay Results for CID 2782742. No bioactivity data available as of 2026-05. National Center for Biotechnology Information. View Source
